An In-depth Technical Guide to 2-ethyl-1H-imidazole-4,5-dicarbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-ethyl-1H-imidazole-4,5-dicarbonitrile: Properties, Synthesis, and Applications
Introduction
2-ethyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound featuring a central imidazole ring substituted with an ethyl group at the 2-position and two nitrile groups at the 4 and 5-positions. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its versatile chemical nature. The imidazole core is a well-known scaffold in numerous biologically active molecules, while the nitrile functionalities offer a gateway for diverse chemical transformations, making it a valuable building block for the synthesis of more complex structures.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-ethyl-1H-imidazole-4,5-dicarbonitrile, tailored for professionals in drug development and chemical research.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-ethyl-1H-imidazole-4,5-dicarbonitrile is not extensively reported in peer-reviewed literature, its properties can be reliably inferred from available data sheets and the known characteristics of related imidazole derivatives.
Table 1: Physicochemical Properties of 2-ethyl-1H-imidazole-4,5-dicarbonitrile
| Property | Value | Source/Comment |
| CAS Number | 57610-38-5 | [3] |
| Molecular Formula | C₇H₆N₄ | Calculated |
| Molecular Weight | 146.15 g/mol | Calculated |
| Melting Point | 172-175 °C | [4] |
| Boiling Point | 499.2 °C at 760 mmHg | [4] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds[5] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol.[5] | Based on the properties of similar dicyanoimidazole compounds.[5] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a triplet-quartet system for the ethyl group, with the methylene protons shifted downfield due to the proximity of the electron-withdrawing imidazole ring. A broad singlet corresponding to the N-H proton of the imidazole ring would also be present.
-
¹³C NMR: The carbon NMR spectrum would feature distinct signals for the ethyl group carbons, the two nitrile carbons, and the three carbons of the imidazole ring. The chemical shifts for the imidazole ring carbons are typically in the range of 124-138 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2230-2240 cm⁻¹ indicative of the C≡N stretching of the nitrile groups. A broad absorption in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching of the imidazole ring. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region.[7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the imidazole ring.
Synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile
The most common and efficient method for the synthesis of imidazole-4,5-dicarbonitriles involves the condensation of diaminomaleonitrile (DAMN) with an appropriate orthoester.[8] For the synthesis of the 2-ethyl derivative, triethyl orthopropionate would be the reagent of choice.
Caption: General synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile.
Experimental Protocol: Synthesis from Diaminomaleonitrile
This protocol is a generalized procedure based on established methods for the synthesis of related imidazole-4,5-dicarbonitriles.[8]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Triethyl orthopropionate
-
High-boiling point solvent (e.g., xylene or dioxane)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile in the high-boiling point solvent.
-
Add a molar excess of triethyl orthopropionate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol. Decolorization with activated charcoal may be necessary to obtain a pure, colorless product.
-
Dry the purified crystals under vacuum.
Causality of Experimental Choices:
-
Diaminomaleonitrile (DAMN): DAMN serves as a versatile and readily available precursor containing the requisite vicinal amino groups and nitrile functionalities for the formation of the imidazole-4,5-dicarbonitrile core.[5]
-
Triethyl Orthopropionate: This orthoester provides the two-carbon unit with the ethyl substituent that will become the C2 position of the imidazole ring. The reaction with the two amino groups of DAMN leads to the cyclization and formation of the imidazole heterocycle.
-
High-Boiling Point Solvent: A high temperature is necessary to drive the condensation and cyclization reaction, which involves the elimination of ethanol. Solvents like xylene or dioxane are suitable for achieving the required reflux temperatures.[5]
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.
Chemical Reactivity and Potential Transformations
The chemical reactivity of 2-ethyl-1H-imidazole-4,5-dicarbonitrile is dictated by the functionalities present: the imidazole ring and the two nitrile groups.
Caption: Key reaction pathways for 2-ethyl-1H-imidazole-4,5-dicarbonitrile.
Reactions of the Nitrile Groups
-
Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.[8] This dicarboxylic acid is a valuable intermediate for the synthesis of pharmaceuticals and other complex molecules.[9]
Reactions of the Imidazole Ring
-
N-Alkylation and N-Acylation: The imidazole ring possesses a nucleophilic nitrogen atom that can be readily alkylated or acylated. This allows for the introduction of various substituents at the N1 position, further diversifying the molecular structure for applications in drug design.[10]
-
Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitrile groups may deactivate the ring to some extent.[10]
Potential Applications
The structural features of 2-ethyl-1H-imidazole-4,5-dicarbonitrile make it a promising candidate for various applications, particularly in the field of medicinal chemistry.
-
Medicinal Chemistry: Imidazole-containing compounds exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][11] The dinitrile functionality can be transformed into other functional groups, such as carboxylic acids or amides, to modulate the compound's pharmacokinetic and pharmacodynamic properties. The related 2-butyl-1H-imidazole-4,5-dicarbonitrile has been investigated for its potential as an antimicrobial and anticancer agent.[12]
-
Materials Science: The nitrogen-rich structure of imidazole derivatives makes them excellent ligands for the formation of coordination complexes and metal-organic frameworks (MOFs).[1] These materials have potential applications in catalysis, gas storage, and separation technologies.
-
Organic Synthesis: As a versatile building block, 2-ethyl-1H-imidazole-4,5-dicarbonitrile can be used to synthesize a variety of more complex heterocyclic systems. The dinitrile moiety is a precursor to other heterocyclic rings, and the imidazole core can be further functionalized.
Safety and Handling
While a comprehensive safety profile for 2-ethyl-1H-imidazole-4,5-dicarbonitrile is not available, it should be handled with the standard precautions for laboratory chemicals. The Safety Data Sheet indicates that it should be stored in a dry, cool, and well-ventilated place.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes.[4]
Conclusion
2-ethyl-1H-imidazole-4,5-dicarbonitrile is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new therapeutic agents and advanced materials. Its synthesis from readily available starting materials and the versatile reactivity of its functional groups make it an attractive target for further research and development. This guide provides a foundational understanding of its properties and chemistry, intended to support and inspire future investigations into this promising molecule.
References
-
de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(16), 4787. (URL: [Link])
-
Arslan, H., & Algul, O. (2008). Theoretical studies of molecular structure and vibrational spectra of 2-ethyl-1H-benzo d imidazole. ResearchGate. (URL: [Link])
-
1H-Imidazole-4,5-dicarbonitrile. LookChem. (URL: [Link])
-
Synthesis of an imidazolinium chloride via cyclisation of a diamine. The University of Nottingham. (URL: [Link])
-
Krim, O., et al. (2016). Synthesis, Characterization and Corrosion Protection Properties of Imidazole Derivatives on Mild Steel in 1.0 M HCl. ResearchGate. (URL: [Link])
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. (URL: [Link])
-
Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. (URL: [Link])
-
2-ETHYL-1H-IMIDAZOLE-4,5-DICARBONITRILE. Clentran. (URL: [Link])
-
2-ethyl-1H-imidazole-4,5-dicarboxylic acid | C7H8N2O4 | CID 12224823. PubChem. (URL: [Link])
-
13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. (URL: [Link])
-
Chemical Properties of 1H-Imidazole, 2-ethyl- (CAS 1072-62-4). Cheméo. (URL: [Link])
-
1H-Imidazole, 2-ethyl-. NIST WebBook. (URL: [Link])
- US8273899B2 - Method for production of N-(2-amino-1,2-dicyanovinyl)imidates, method for production of N-(2-amino-1,2-dicyanovinyl)formamidine, and method for production of aminoimidazole derivatives.
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. (URL: [Link])
-
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. (URL: [Link])
-
Crystal structure of 2-azido-1H-imidazole-4,5-di-carbonitrile. PubMed. (URL: [Link])
-
1H-Imidazole, 2-ethyl-. NIST WebBook. (URL: [Link])
-
1H-Imidazole, 2-ethyl-. NIST WebBook. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-ETHYL-1H-IMIDAZOLE-4,5-DICARBONITRILE|å æçå° [klamar-reagent.com]
- 4. echemi.com [echemi.com]
- 5. 1H-Imidazole-4,5-dicarbonitrile|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | C7H8N2O4 | CID 12224823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
- 12. Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
